Aklomide
Overview
Description
Preparation Methods
Aklomide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-4-nitrobenzoic acid with ammonia or an amine under suitable conditions to form the corresponding amide . Industrial production methods may involve the use of electrosynthesis, which is a greener and more sustainable approach .
Chemical Reactions Analysis
Aklomide undergoes several types of chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: This compound can be hydrolyzed to form 2-chloro-4-nitrobenzoic acid and ammonia or an amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, nucleophiles, and acidic or basic conditions. Major products formed from these reactions include amines, substituted benzamides, and carboxylic acids.
Scientific Research Applications
Aklomide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: this compound is used in studies related to its antiparasitic properties and its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: This compound is used in the formulation of antiparasitic agents for poultry.
Mechanism of Action
The mechanism of action of aklomide involves its interaction with molecular targets in parasites, leading to their inhibition or death. The exact molecular targets and pathways involved are not fully understood, but it is believed that this compound interferes with essential biological processes in parasites, such as enzyme activity and cellular metabolism .
Comparison with Similar Compounds
Aklomide is similar to other nitrobenzamide compounds, such as:
2-chloro-4-nitrobenzoic acid: A precursor in the synthesis of this compound.
4-nitrobenzamide: A compound with similar structural features but lacking the chlorine atom.
This compound is unique due to its specific combination of a nitro group and a chlorine atom on the benzamide structure, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGSZUNNBQXGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041405 | |
Record name | 2-Chloro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3011-89-0 | |
Record name | Aklomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3011-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aklomide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | aklomide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | aklomide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aklomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AKLOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the efficacy of Aklomide against different species of Eimeria in chickens?
A1: Research suggests that this compound's efficacy varies depending on the Eimeria species. One study found this compound at 250 ppm in feed had no effect on Eimeria tenella oocyst output in chickens. Another study evaluating Sch 18545 (a novel anticoccidial agent) indicated that its activity was weakest against Eimeria acervulina, even though it showed effectiveness against Eimeria tenella at lower concentrations. This suggests that this compound, similar to other anticoccidials, may have limitations in controlling specific Eimeria species.
Q2: Are there reliable methods for detecting this compound residues in chicken tissues?
A3: Yes, several analytical methods have been developed. One method uses liquid chromatography with electrochemical detection, achieving a low ppb detection limit for this compound alongside other nitro-containing drugs in chicken liver, breast, and thigh muscle. Another approach utilizes gas chromatography with electron-capture detection after converting this compound to its corresponding methyl ester. These methods highlight the advancements in residue analysis for ensuring food safety.
Q3: How can this compound be identified in animal feed alongside other common prophylactic drugs?
A4: Thin-layer chromatography (TLC) offers a practical solution for simultaneous detection of this compound and 16 other common prophylactic drugs in animal feed. This method employs only two solvent systems for separation, simplifying the analysis and enabling efficient screening of multiple drug residues.
Q4: Are there any emerging sensor technologies for detecting this compound?
A5: Research suggests that fluorescence-based sensors using MPA-capped Cadmium Telluride Quantum Dots (CdTe QDs) show promise for this compound detection. The fluorescence quenching effect of this compound on these QDs offers a potential approach for sensitive and selective detection of this compound.
Q5: What is known about the resistance of Eimeria species to this compound?
A6: While specific studies on this compound resistance were not mentioned in these papers, one study investigated cross-resistance of Eimeria tenella strains resistant to Amprolium, Zoalene, this compound, or Nicarbazin. The study found that the novel compound Sch 18545 was effective against these resistant strains. This highlights the ongoing efforts to discover new anticoccidials that overcome existing resistance mechanisms.
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